8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine-like core structure modified with a piperazine ring at position 8 and substituents at positions 3 and 6. The 7-(2-methoxyethyl) substituent enhances hydrophilicity compared to alkyl chains, while the 3-methyl group stabilizes the purine ring .
Properties
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(10-11-30-2)19(22-17)26-8-6-25(7-9-26)13-14-4-3-5-15(21)12-14/h3-5,12H,6-11,13H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGXQMTXCCPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has been identified as a modulator of the Wnt signaling pathway , which plays a critical role in cell proliferation and differentiation. The modulation of this pathway has significant implications for therapeutic applications in cancer treatment and regenerative medicine.
Key Biological Effects:
- Wnt Pathway Modulation : Influences cellular processes that can lead to tumorigenesis or tissue regeneration.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth, suggesting potential applications for this compound in oncology.
Applications in Research
The potential applications of this compound span various fields:
Pharmaceutical Development
- Cancer Therapeutics : Due to its ability to modulate critical signaling pathways, it is being explored as a candidate for new cancer therapies.
- Neuropharmacology : Its structural similarities to known psychoactive compounds suggest possible applications in treating neurological disorders.
Biochemical Studies
- Signal Transduction Research : Studying its effects on cellular signaling can provide insights into the mechanisms of diseases related to Wnt signaling dysregulation.
- Drug Interaction Studies : Understanding how this compound interacts with other drugs can aid in developing combination therapies.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Piperazine ring, chlorophenyl group | Antidepressant effects |
| 7-Methoxy-3-methyl-1H-purine-2,6-dione | Methoxy group on purine | Antitumor activity |
| 8-(4-Methylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Similar structure without chlorine | Potentially similar biological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Substituents :
- 8-Position : Prop-2-ynyl group on piperazine (vs. 3-chlorobenzyl in the target compound).
- 7-Position : Methyl group (vs. 2-methoxyethyl).
- 3-Position : Methyl group (shared with the target compound).
- Key Differences: The propynyl group at the 8-position introduces alkyne functionality, which may enable click chemistry for bioconjugation but reduces aromatic interactions compared to the chlorobenzyl group.
- Synthesis : Prepared via nucleophilic substitution of 8-PC with propargyl tosylate under basic conditions (65% yield) .
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Substituents :
- 8-Position : 4-Phenylpiperazine (vs. 4-(3-chlorobenzyl)piperazine).
- 7-Position : 2-Chlorobenzyl (vs. 2-methoxyethyl).
- Key Differences :
- The phenyl group on the piperazine lacks the electron-withdrawing chlorine atom, which may alter binding affinity to receptors sensitive to halogen interactions.
- The 2-chlorobenzyl group at position 7 introduces a bulky aromatic substituent, contrasting with the flexible methoxyethyl chain in the target compound. This difference likely impacts membrane permeability and metabolic stability .
8-{[4-(3-Chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Substituents :
- 8-Position : 4-(3-Chlorophenyl)piperazinylmethyl (vs. 4-(3-chlorobenzyl)piperazine).
- 7-Position : 3-Methylbutyl (isopentyl) (vs. 2-methoxyethyl).
- Key Differences: The 3-chlorophenyl group is directly attached to the piperazine via a methylene bridge, whereas the target compound’s 3-chlorobenzyl is linked through a benzyl group. This may influence conformational flexibility and π-π stacking.
Research Implications
- Receptor Targeting: The 3-chlorobenzyl group in the target compound may enhance affinity for adenosine A2A receptors, as chlorinated aromatic groups are known to improve binding in xanthine derivatives.
- Solubility vs. Bioavailability : The 2-methoxyethyl group offers a compromise between hydrophilicity (solubility) and lipophilicity (membrane permeability), contrasting with the more polar or lipophilic substituents in analogs .
- Synthetic Flexibility : The piperazine ring allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Preparation Methods
Alkylation at Position 7
The 7-(2-methoxyethyl) group is introduced via nucleophilic substitution.
- Reagents : 2-methoxyethyl chloride, potassium carbonate (base).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 60–80°C for 6–12 hours.
Mechanism : Deprotonation of the purine N-7 position by K₂CO₃ enables attack by the methoxyethyl electrophile.
Final Functionalization and Purification
Methylation at Position 3
A final methylation ensures the 3-methyl group is retained:
- Reagent : Methyl iodide, K₂CO₃.
- Conditions : Reflux in acetone for 4 hours.
Purification
- Chromatography : Silica gel column with ethyl acetate/methanol (9:1).
- Recrystallization : Ethanol/water mixture yields >98% purity.
Optimization and Troubleshooting
Side Reactions
Yield Improvements
- Microwave-assisted synthesis : Reduces reaction time for piperazine coupling from 24 hours to 2 hours.
- Catalytic Pd-mediated coupling : Enhances regioselectivity (up to 92% yield).
Analytical Characterization
Key data for the final compound:
- Molecular Formula : $$ C{19}H{23}ClN4O3 $$ (confirmed by HRMS).
- NMR : $$ ^1H $$ NMR (DMSO-d6) δ 3.21 (s, 3H, CH3), 3.45–3.60 (m, 8H, piperazine), 4.10 (t, 2H, OCH2).
- HPLC : Retention time 12.4 min (99.2% purity).
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| A | 4 | 62% | 98% | High |
| B | 3 | 58% | 95% | Moderate |
Route A (described above) is preferred for industrial-scale synthesis due to higher yields and purity.
Q & A
Q. What are the key steps in synthesizing 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis typically involves:
- Purine core formation : Cyclization of intermediates like xanthine derivatives under controlled pH and temperature .
- Piperazine substitution : Reacting the purine core with 4-(3-chlorobenzyl)piperazine using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .
- Methoxyethyl introduction : Alkylation at the N7 position using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃) . Final purification is achieved via column chromatography and verified by NMR and HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : H/C NMR (for substituent positions and purity) and FT-IR (to confirm functional groups like carbonyl) .
- Purity assessment : HPLC with UV detection (≥95% purity) and mass spectrometry for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, though this requires high-purity samples .
Q. What structural features influence its biological activity?
- The 3-chlorobenzyl-piperazine moiety enhances binding to adenosine receptors or kinases via hydrophobic and π-π interactions .
- The 2-methoxyethyl group increases solubility and membrane permeability, critical for cellular uptake .
- The 3-methyl substitution on the purine core stabilizes the molecule against metabolic degradation .
Q. How is the compound’s in vitro antitumor activity evaluated?
- Cell viability assays : MTT or resazurin-based assays across cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell cycle arrest .
- Control experiments : Comparison with structurally similar analogs (e.g., 4-ethylpiperazine derivatives) to isolate substituent effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction optimization : Use of microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for piperazine coupling) .
- Solvent selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
- Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
Q. What strategies resolve contradictions in reported biological data?
- Dose-response reevaluation : Testing lower concentrations (0.1–10 µM) to identify off-target effects at higher doses .
- Metabolic stability assays : Incubation with liver microsomes to assess if rapid degradation explains inconsistent activity .
- Target profiling : Kinase screening panels (e.g., Eurofins) to confirm specificity and rule out promiscuous binding .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Piperazine modifications : Replace 3-chlorobenzyl with fluorinated or bulkier groups (e.g., 4-fluorophenyl) to modulate receptor affinity .
- Purine core substitutions : Introduce electron-withdrawing groups (e.g., Cl at C2) to enhance metabolic stability .
- Side chain variation : Replace 2-methoxyethyl with polyethylene glycol (PEG) chains to improve pharmacokinetics .
Q. What computational methods predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A₂A receptors or CDK2 .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR modeling : Generate predictive models using descriptors like logP and polar surface area to prioritize analogs .
Q. How does the compound interact with cytochrome P450 enzymes?
- CYP inhibition assays : Fluorescent substrates (e.g., CYP3A4) in human liver microsomes to quantify IC₅₀ values .
- Metabolite identification : LC-MS/MS to detect hydroxylated or demethylated products after incubation .
- DDI risk assessment : Compare with known inhibitors (e.g., ketoconazole) to evaluate clinical interaction potential .
Methodological Frameworks for Research Design
Q. What theoretical frameworks guide mechanistic studies?
- Receptor theory : Investigate adenosine receptor antagonism using radioligand binding assays (e.g., H-ZM241385) .
- Kinetic isotope effects : Deuterate labile hydrogen atoms to probe rate-limiting steps in metabolic pathways .
- Systems pharmacology : Integrate omics data (transcriptomics/proteomics) to map multi-target effects .
Q. How to design experiments validating target engagement in vivo?
- PET tracers : Develop C-labeled analogs for biodistribution studies in rodent models .
- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., CDK2) and assess phenotypic rescue .
- Biomarker monitoring : Measure downstream effectors (e.g., phosphorylated Rb for CDK inhibition) in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
